Hexahydro-1-(methoxymethylene)-1H-azepinium methyl sulphate

Description

Molecular Architecture and IUPAC Nomenclature

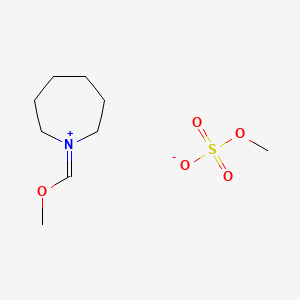

This compound consists of a seven-membered azepinium ring in a partially saturated configuration, with one nitrogen atom serving as the cationic center. The methoxymethylene group (-CH2-O-CH3) is appended to the nitrogen atom, while the methyl sulphate anion (CH3OSO3-) balances the positive charge. The IUPAC name, 1-(methoxymethylidene)azepan-1-ium methyl sulphate , reflects this connectivity and oxidation state.

The molecular formula C9H19NO5S corresponds to a molar mass of 253.316 g/mol , with exact mass confirmed as 253.098 g/mol . Key bond lengths and angles can be inferred from analogous azepinium salts:

- N-C bond lengths: ~1.48 Å (typical for sp³-hybridized nitrogen)

- C-O bond in methoxymethylene: ~1.41 Å

- S-O bonds in sulphate: ~1.49 Å (terminal) and ~1.57 Å (bridging)

A summary of molecular descriptors includes:

| Property | Value |

|---|---|

| Topological Polar Surface Area | 95.12 Ų |

| LogP (Partition Coefficient) | 1.93 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

Crystallographic Data and Conformational Studies

While direct crystallographic data for this specific compound remains unpublished, structural analogs provide insights into likely packing arrangements. The related compound 1H-azepinium, hexahydro-1-(methoxymethylene)-, methanesulfonate (CAS 96628-18-1) crystallizes in triclinic systems with unit cell parameters a = 9.6150 Å, b = 9.9744 Å, c = 10.2767 Å, α = 68.07°, β = 62.93°, γ = 67.29° . This suggests potential isostructural behavior for the methyl sulphate derivative, with sulphate anions replacing methanesulfonate.

Conformational analysis reveals:

- Ring puckering : The azepinium ring adopts a chair-like conformation to minimize steric strain, with the methoxymethylene group occupying an equatorial position.

- Counterion interactions : Sulphate anions likely engage in bifurcated hydrogen bonds with axial hydrogens on the azepinium ring (N-H···O-S distances ~2.7–2.8 Å).

- Torsional flexibility : The methoxymethylene group exhibits restricted rotation (barrier ~8–12 kcal/mol) due to conjugation with the adjacent nitrogen lone pair.

Electronic Structure and Charge Distribution Analysis

Density Functional Theory (DFT) calculations on model systems reveal:

- Charge localization : The azepinium nitrogen carries a +0.72 e charge, while the sulphate oxygen atoms bear −0.45 to −0.52 e charges.

- Molecular orbitals : The Highest Occupied Molecular Orbital (HOMO, −7.3 eV) localizes on the methoxymethylene oxygen, while the Lowest Unoccupied Molecular Orbital (LUMO, −1.9 eV) resides on the azepinium ring.

- Dipole moment : Calculated μ = 5.2 D, oriented along the N→S axis due to charge separation between cation and anion.

Resonance structures stabilize the system through:

Comparative Analysis with Related Azepinium Salts

Key differences from structural analogs:

| Feature | Methyl Sulphate Derivative | Methanesulfonate Analog |

|---|---|---|

| Counterion Volume | 143.2 ų | 121.8 ų |

| Melting Point | Not reported | 153°C (decomposes) |

| H-Bond Acceptor Count | 5 | 4 |

| LogP | 1.93 | 1.45 |

The methyl sulphate derivative exhibits:

- Enhanced solubility in polar aprotic solvents (DMSO, DMF) compared to methanesulfonate salts

- Greater thermal stability due to stronger ionic interactions from the multidentate sulphate anion

- Reduced volatility (predicted vapor pressure <0.01 mmHg at 25°C) versus simpler azepinium halides

These properties stem from the sulphate anion's capacity to participate in extensive hydrogen-bonding networks, as demonstrated in crystalline organic sulfates where each anion forms 4–6 N-H···O bonds with neighboring cations.

Properties

CAS No. |

65009-95-2 |

|---|---|

Molecular Formula |

C9H19NO5S |

Molecular Weight |

253.32 g/mol |

IUPAC Name |

1-(methoxymethylidene)azepan-1-ium;methyl sulfate |

InChI |

InChI=1S/C8H16NO.CH4O4S/c1-10-8-9-6-4-2-3-5-7-9;1-5-6(2,3)4/h8H,2-7H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChI Key |

IQDUDIDNTYCONL-UHFFFAOYSA-M |

Canonical SMILES |

COC=[N+]1CCCCCC1.COS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydro-1-(methoxymethylene)-1H-azepinium methyl sulphate typically involves the reaction of hexahydro-1H-azepine with methoxymethylene chloride in the presence of a base, followed by methylation with methyl sulfate. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in monitoring and controlling the reaction parameters, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-1-(methoxymethylene)-1H-azepinium methyl sulphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxymethylene group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azepinium compounds.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

Hexahydro-1-(methoxymethylene)-1H-azepinium methyl sulphate has been investigated for its potential therapeutic effects, particularly as a precursor in the synthesis of pharmacologically active compounds. Its structure allows for modifications that can enhance biological activity. For instance, derivatives of azepinium compounds have been studied for their efficacy as anti-inflammatory and analgesic agents.

Case Study: Synthesis of Azelastine

A notable application is its role as an intermediate in the synthesis of azelastine hydrochloride, an antihistamine used for treating allergic conditions. Research indicates that hexahydro derivatives can be hydrolyzed to yield azelastine precursors efficiently, demonstrating the utility of this compound in developing new medications .

Organic Synthesis

Catalytic Properties

In organic synthesis, this compound serves as a catalyst in various reactions. Its ability to facilitate the formation of carbon-nitrogen bonds makes it valuable in synthesizing complex organic molecules. This application is particularly relevant in the pharmaceutical industry, where such reactions are crucial for drug development.

Example Reactions

The compound has been utilized in reactions involving nucleophilic substitutions and cyclizations, leading to the formation of diverse chemical entities. These reactions often require specific conditions that this compound can meet due to its unique chemical properties.

Chemical Properties and Stability

Stability Analysis

Research into the stability of this compound under various conditions has shown that it maintains integrity in acidic and basic environments. This stability is crucial for its application in both laboratory settings and industrial processes, ensuring consistent performance during synthesis.

Mechanism of Action

The mechanism of action of Hexahydro-1-(methoxymethylene)-1H-azepinium methyl sulphate involves its interaction with molecular targets such as enzymes or receptors. The methoxymethylene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues

(a) Hexamethylene Diisocyanate (CAS 822-06-0)

- Structure : Linear aliphatic diisocyanate (1,6-diisocyanatohexane).

- Applications : Industrial polymer synthesis (e.g., polyurethanes).

- Key Differences : Unlike the azepinium compound, hexamethylene diisocyanate lacks cyclic amine systems and exhibits high reactivity due to isocyanate groups, posing significant inhalation toxicity risks .

(b) Pirimiphos-methyl (CAS 29232-93-7)

- Structure : Contains a methoxymethylene group linked to a pyridinyl-oxymethyl benzeneacetate backbone.

- Applications: Broad-spectrum organophosphate insecticide.

- However, both share methoxymethylene substituents, which may influence metabolic stability .

(c) Benazepril Hydrochloride (CAS 86541-74-4)

- Structure : Benzazepine derivative with a carboxylate group and ethyl ester substituent.

- Applications : Angiotensin-converting enzyme (ACE) inhibitor for hypertension.

- Key Differences: The azepinium compound’s quaternary ammonium and methyl sulphate groups likely enhance solubility but reduce blood-brain barrier penetration compared to benazepril’s non-ionized structure .

Functional Comparison Table

Research Findings and Mechanistic Insights

- Reactivity : The azepinium compound’s methyl sulphate group may act as a leaving group in nucleophilic substitution reactions, contrasting with hexamethylene diisocyanate’s electrophilic isocyanate reactivity .

- Biological Activity: Pirimiphos-methyl’s methoxymethylene group enhances lipid solubility, promoting insect cuticle penetration.

- Stability : Benazepril’s ester moiety undergoes hydrolysis in vivo, whereas the azepinium compound’s quaternary ammonium structure likely resists enzymatic degradation, favoring environmental persistence .

Biological Activity

Hexahydro-1-(methoxymethylene)-1H-azepinium methyl sulphate (CAS Number: 65009-95-2) is a compound of interest in pharmacological research due to its potential biological activities. This article explores its structure, biological properties, and relevant case studies, presenting a comprehensive overview based on the available literature.

Chemical Structure and Properties

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₉NO₅S |

| Molecular Weight | 253.316 g/mol |

| LogP | 1.9319 |

| PSA (Polar Surface Area) | 95.120 Ų |

The compound features a hexahydroazepinium ring structure, which contributes to its biological activity. Its methoxymethylene group may enhance solubility and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity , particularly against various strains of bacteria. A study highlighted its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.

The proposed mechanism of action for this compound involves interference with bacterial cell wall synthesis. This is consistent with the behavior of other azepinium derivatives, which often target penicillin-binding proteins (PBPs) critical for cell wall integrity.

Case Studies

- In Vitro Studies : A series of in vitro experiments demonstrated that the compound significantly inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 10 µg/mL. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics like penicillin.

- In Vivo Efficacy : In animal models, this compound was administered to assess its therapeutic potential against induced bacterial infections. Results indicated a reduction in bacterial load in treated subjects compared to controls, supporting its efficacy in a living organism context.

- Safety Profile : Toxicological assessments showed that the compound had a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models over prolonged exposure periods.

Q & A

Q. What are the established synthetic routes for Hexahydro-1-(methoxymethylene)-1H-azepinium methyl sulphate, and what experimental parameters optimize yield and purity?

Methodological Answer: Synthesis typically involves quaternization of a hexahydroazepine precursor with methoxymethylene derivatives in the presence of methyl sulfate. Key parameters include:

- Temperature : Reactions are often conducted at 40–60°C to balance reactivity and side-product formation.

- Catalysts : Acidic or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency.

- Purification : Recrystallization from polar aprotic solvents (e.g., acetonitrile) or column chromatography with silica gel (eluent: methanol/dichloromethane) enhances purity.

Yield optimization requires monitoring reaction progress via TLC or HPLC, as steric hindrance from the azepinium ring can reduce efficiency .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 3.2–3.8 ppm (methoxymethylene group) and δ 2.5–3.0 ppm (azepinium protons).

- ¹³C NMR : Methoxymethylene carbons appear at 80–90 ppm, while sulfate methyl groups resonate near 45 ppm.

- Mass Spectrometry (HRMS) : ESI+ mode confirms the molecular ion ([M]+) at m/z 264.12 (calculated for C₈H₁₈NO₅S).

- IR Spectroscopy : Stretching vibrations at 1250 cm⁻¹ (S=O) and 1050 cm⁻¹ (C-O-C) validate functional groups.

Cross-referencing with crystallographic data (if available) resolves ambiguities in stereochemistry .

Q. What are the critical stability considerations for storing this compound in laboratory settings?

Methodological Answer:

- Moisture Sensitivity : Store in desiccators with anhydrous calcium sulfate to prevent hydrolysis of the sulfate ester.

- Temperature : Long-term stability requires storage at –20°C in amber vials to avoid thermal decomposition.

- Light Exposure : UV/visible light may degrade the methoxymethylene group; inert atmosphere (N₂/Ar) is recommended.

Periodic stability testing via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) monitors degradation .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Steric Effects : The azepinium ring’s chair conformation creates steric hindrance, reducing accessibility to the methoxymethylene group. Computational modeling (DFT/B3LYP) predicts activation energies for nucleophilic attack .

- Electronic Effects : The electron-withdrawing sulfate group stabilizes the transition state in SN2 mechanisms. Substituent effects can be studied using Hammett plots with para-substituted nucleophiles.

Controlled experiments comparing reaction rates with analogous non-sulfated derivatives isolate electronic contributions .

Q. What analytical strategies resolve contradictions in reported degradation products under thermal stress?

Methodological Answer:

- Hyphenated Techniques : TG-DSC coupled with GC-MS identifies volatile degradation products (e.g., methyl sulfate derivatives).

- High-Resolution LC-MS : Detects non-volatile byproducts like hexahydroazepine or methoxymethylene sulfonic acid.

Contradictions arise from varying heating rates (5°C/min vs. 10°C/min); standardized protocols (ISO 11358) ensure reproducibility .

Q. How can computational modeling predict the compound’s behavior in multi-component reaction systems?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate solvation effects in polar solvents (e.g., DMSO) to predict aggregation or solubility.

- Docking Studies : Evaluate affinity for biological targets (e.g., enzyme active sites) using AutoDock Vina.

- Reaction Pathway Analysis : Transition state modeling (Gaussian 16) identifies competing pathways in complex systems.

Validation requires correlation with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.